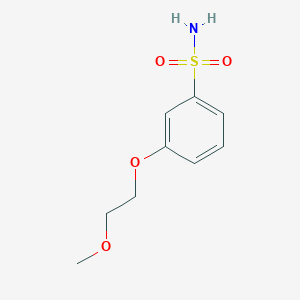

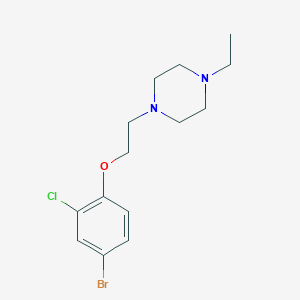

3-(2-Methoxy-ethoxy)-benzenesulfonamide

Descripción general

Descripción

“3-(2-Methoxy-ethoxy)-benzenesulfonamide” is a complex organic compound. It seems to contain a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The “2-Methoxy-ethoxy” part suggests the presence of ether and methoxy groups, which are commonly found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for “3-(2-Methoxy-ethoxy)-benzenesulfonamide” were not found, similar compounds have been synthesized. For instance, a water-soluble polythiophene derivative with a hydrophilic tri-ethylene glycol side group has been synthesized .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry Applications

3-(2-Methoxy-ethoxy)-benzenesulfonamide derivatives have been explored for their potential in treating various medical conditions due to their diverse biological activities:

Endothelin Receptor Antagonism : One study investigated the effectiveness of oral treatment with endothelin receptor antagonists, including derivatives of 3-(2-Methoxy-ethoxy)-benzenesulfonamide, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds showed potential in reducing the magnitude of constriction in blood vessels, indicating their usefulness in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Antiproliferative Activity : Some derivatives of 3-(2-Methoxy-ethoxy)-benzenesulfonamide have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Certain compounds showed significant activity, indicating their potential in developing new anticancer agents (Motavallizadeh et al., 2014).

2. Materials Science Applications

Derivatives of 3-(2-Methoxy-ethoxy)-benzenesulfonamide have been utilized in the synthesis of materials with special properties:

Nonlinear Optical Properties : The synthesis and characterization of compounds incorporating 3-(2-Methoxy-ethoxy)-benzenesulfonamide have been conducted to explore their nonlinear optical properties. These studies have found that certain derivatives are potential candidates for optical limiting applications, which are crucial for the development of optical devices and materials (Ruanwas et al., 2010).

Photodynamic Therapy Applications : Zinc phthalocyanine derivatives substituted with 3-(2-Methoxy-ethoxy)-benzenesulfonamide groups have been synthesized and characterized. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Direcciones Futuras

While specific future directions for “3-(2-Methoxy-ethoxy)-benzenesulfonamide” were not found, related compounds like Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), sulfonated solutions are being used in various applications such as organic light emitting diode (OLED) devices for lighting and display applications, and as the hole transport layer in organic photovoltaic (OPV) devices .

Propiedades

IUPAC Name |

3-(2-methoxyethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUGZQDNIIEMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethoxy)benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)

![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)

![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)

![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)

![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)